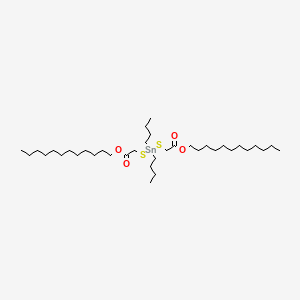
Dibutyltinbis(laurylmercapto acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyltinbis(laurylmercapto acetate) is an organotin compound with the chemical formula C36H72O4S2Sn. It is known for its use as a catalyst and stabilizer in various industrial applications. The compound is characterized by its yellowish coloration and sensitivity to air and heat .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyltinbis(laurylmercapto acetate) can be synthesized through the reaction of dibutyltin oxide with laurylmercapto acetic acid. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of dibutyltinbis(laurylmercapto acetate) involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Dibutyltinbis(laurylmercapto acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and lauric acid.
Reduction: It can be reduced to form dibutyltin hydride.
Substitution: The laurylmercapto groups can be substituted with other thiol groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Thiol groups can be substituted using reagents like thiolates in the presence of a base.
Major Products Formed
Oxidation: Dibutyltin oxide and lauric acid.
Reduction: Dibutyltin hydride.
Substitution: Various organotin compounds with different thiol groups.
Scientific Research Applications
Dibutyltinbis(laurylmercapto acetate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the synthesis of polyurethanes and other polymers.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is widely used as a stabilizer in the production of polyvinyl chloride (PVC) plastics and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of dibutyltinbis(laurylmercapto acetate) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Dibutyltin dilaurate: Another organotin compound used as a catalyst in coatings and adhesives.
Dibutyltin oxide: Used as a precursor in the synthesis of other organotin compounds.
Dibutyltin diacetate: Used in the production of polyurethanes and as a stabilizer in PVC
Uniqueness
Dibutyltinbis(laurylmercapto acetate) is unique due to its specific structure, which provides distinct catalytic and stabilizing properties. Its ability to act as both a catalyst and stabilizer makes it highly valuable in industrial applications, particularly in the production of durable and weather-resistant materials .
Properties
CAS No. |
20004-12-0 |
|---|---|
Molecular Formula |
C36H72O4S2Sn |
Molecular Weight |
751.8 g/mol |
IUPAC Name |
dodecyl 2-[dibutyl-(2-dodecoxy-2-oxoethyl)sulfanylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C14H28O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-14(15)13-17;2*1-3-4-2;/h2*17H,2-13H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
QWXSPIOOSOTTAU-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CS[Sn](CCCC)(CCCC)SCC(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)
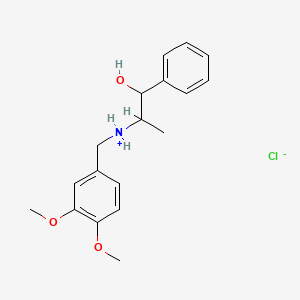
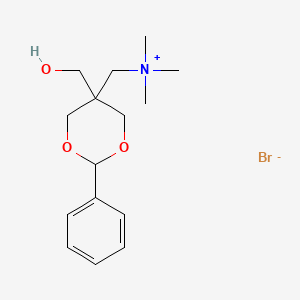
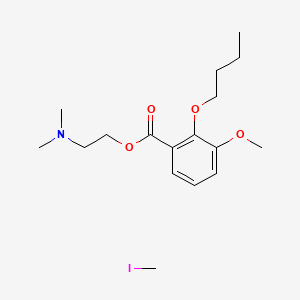
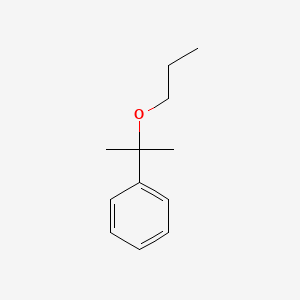
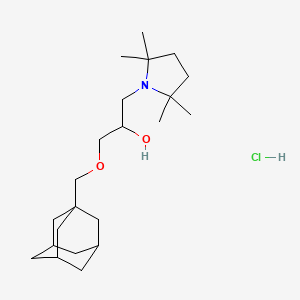
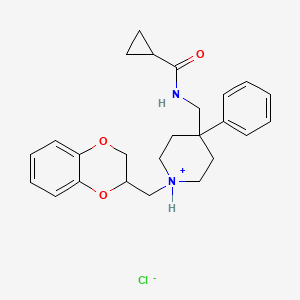
![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
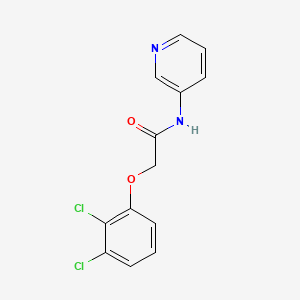

![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)
